2-amino-N-ethyl-4-methyl-N-[(2-methylphenyl)methyl]pentanamide

Nicotinic acetylcholine receptors N-alkyl substitution Receptor subtype selectivity

Researchers requiring a validated negative control for TAAR5 functional assays often face confounding off-target signals that obscure true positive hits. This N,N-disubstituted pentanamide solves that problem with a confirmed EC₅₀ >10,000 nM at mouse TAAR5, establishing a clean baseline to define the assay noise floor. - EC₅₀ >10,000 nM at mTAAR5; proven inert against this GPCR target for unambiguous counter-screening. - ≥95% HPLC purity with full QA documentation, available as free base or hydrochloride salt for flexible assay preparation. - In stock with standard pack sizes from 10 mg to bulk, shipped ambient from US/EU hubs.

Molecular Formula C16H26N2O
Molecular Weight 262.39 g/mol
Cat. No. B13219371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-N-ethyl-4-methyl-N-[(2-methylphenyl)methyl]pentanamide
Molecular FormulaC16H26N2O
Molecular Weight262.39 g/mol
Structural Identifiers
SMILESCCN(CC1=CC=CC=C1C)C(=O)C(CC(C)C)N
InChIInChI=1S/C16H26N2O/c1-5-18(16(19)15(17)10-12(2)3)11-14-9-7-6-8-13(14)4/h6-9,12,15H,5,10-11,17H2,1-4H3
InChIKeyUKYPLKRTARJUTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Relevant Baseline Profile: 2-Amino-N-ethyl-4-methyl-N-[(2-methylphenyl)methyl]pentanamide Chemical Identity and Physicochemical Reference Data


2-Amino-N-ethyl-4-methyl-N-[(2-methylphenyl)methyl]pentanamide (CAS 1218006-89-3; hydrochloride salt CAS 1427582-50-0) is a synthetic N,N-disubstituted pentanamide derivative with molecular formula C₁₆H₂₆N₂O and a molecular weight of 262.39 g/mol [1]. Structurally, it features a 2-amino-4-methylpentanamide core further substituted at the amide nitrogen with an N-ethyl group and an N-(2-methylbenzyl) moiety. This compound belongs to a class of substituted pentanamides that have been explored in medicinal chemistry contexts, including synthetic cannabinoid receptor agonist programs and protease inhibitor development [2]. Commercially, it is available as the free base and the hydrochloride salt, with typical catalog purity specifications of ≥95% (HPLC) . The hydrochloride salt form enhances aqueous solubility, a practical consideration for biological assay preparation . Three closely related structural comparators are (2S)-2-amino-4-methyl-N-[1-(2-methylphenyl)ethyl]pentanamide (CAS 1567726-08-2), which differs by a benzylic methyl substitution pattern; 2-amino-4-methyl-N-[1-(2-methylphenyl)ethyl]pentanamide (CAS 1290924-61-6); and the broader JWH-series naphthoylindole synthetic cannabinoids such as JWH-018, which represent functional alternatives in cannabinoid receptor pharmacology studies.

Why Generic Substitution Is Not Trivial: Structural Determinants of Functional Divergence in N-Substituted Pentanamides Relevant to 2-Amino-N-ethyl-4-methyl-N-[(2-methylphenyl)methyl]pentanamide


In-class compounds within the N-substituted pentanamide family cannot be simply interchanged because even modest structural permutations—such as altering the N-alkyl chain length, modifying the benzylic substitution position, or changing stereochemistry at the 2-position—have been shown to produce order-of-magnitude shifts in receptor binding affinity and functional selectivity [1]. In the synthetic cannabinoid receptor agonist (SCRA) class, systematic structure-activity relationship (SAR) studies demonstrate that tert-leucine-functionalized analogs are more potent than the corresponding valine derivatives, and that N-alkyl chain length negatively correlates with monoamine transporter potency [2][3]. For 2-amino-N-ethyl-4-methyl-N-[(2-methylphenyl)methyl]pentanamide specifically, the combination of an N-ethyl group (rather than N-methyl or N-propyl), a 4-methyl branch on the pentanamide backbone, and an ortho-methylbenzyl N-substituent creates a unique steric and electronic environment at the amide pharmacophore [4]. Published binding data confirm that this specific compound exhibits negligible agonist activity at mouse trace amine-associated receptor 5 (TAAR5; EC₅₀ > 10,000 nM), indicating that even closely related structural analogs may engage entirely different target profiles [5]. Generic substitution without experimental verification therefore risks introducing uncharacterized off-target pharmacology, confounding SAR interpretation, and invalidating cross-study comparisons.

Quantitative Differentiation Evidence: How 2-Amino-N-ethyl-4-methyl-N-[(2-methylphenyl)methyl]pentanamide Differs from Its Closest Structural Comparators


N-Ethyl vs. N-Methyl Substitution: Order-of-Magnitude Shifts in Receptor Subtype Selectivity Demonstrated in Nicotinic Acetylcholine Receptor Pharmacology

The N-ethyl substituent on 2-amino-N-ethyl-4-methyl-N-[(2-methylphenyl)methyl]pentanamide is a critical determinant of receptor engagement selectivity relative to N-methyl analogs. In a systematic study of mecamylamine analogues, simple ethyl-for-methyl substitution at the N-position produced dramatic shifts in selectivity: certain analogs showed enhanced activity at α4β2 nicotinic acetylcholine receptors at the expense of α3β4 subtypes, while others displayed the opposite selectivity profile [1]. Although this direct comparison was conducted on a nicotinic scaffold rather than pentanamides, the underlying pharmacochemical principle—that the N-ethyl group imposes distinct steric and conformational constraints compared to N-methyl, altering the energy landscape of ligand-receptor interactions—is generalizable across chemotypes. For the target compound, the N-ethyl group increases the van der Waals volume at the amide nitrogen by approximately one methylene unit relative to an N-methyl comparator, which can differentially affect hydrophobic pocket occupancy at the binding site.

Nicotinic acetylcholine receptors N-alkyl substitution Receptor subtype selectivity

4-Methyl Branch on Pentanamide Backbone: Implications for Metabolic Stability Profiles Relative to Linear Alkyl Chain Analogs

The 4-methyl branch on the pentanamide backbone of 2-amino-N-ethyl-4-methyl-N-[(2-methylphenyl)methyl]pentanamide distinguishes it from linear pentanamide analogs and may confer differential susceptibility to cytochrome P450-mediated oxidation. In the related class of N-alkyl-4-methylamphetamine derivatives, a structure-activity relationship study across N-methyl, N-ethyl, and N-propyl 4-methylamphetamine enantiomers demonstrated a negative correlation between N-alkyl chain length and monoamine transporter potency, indicating that the 4-methyl substitution on the alkyl backbone influences both pharmacodynamic potency and, by structural inference, metabolic processing [1]. Branched alkyl chains are generally less susceptible to ω-oxidation and ω-1 hydroxylation compared to their linear counterparts, a well-established medicinal chemistry principle [2]. The target compound combines a branched 4-methylpentanamide core with an N-ethyl substituent, creating a sterically encumbered environment around the amide bond that may reduce hydrolytic cleavage by amidases relative to unsubstituted pentanamide analogs.

Metabolic stability Branched alkyl chain CYP450 oxidation

Ortho-Methylbenzyl N-Substituent: Distinguishing Feature from Para- and Meta-Substituted Benzyl Analogs with Implications for CB Receptor Binding

The ortho-methyl substitution on the N-benzyl moiety of 2-amino-N-ethyl-4-methyl-N-[(2-methylphenyl)methyl]pentanamide is a distinguishing structural feature relative to analogs bearing para- or meta-methylbenzyl groups. In synthetic cannabinoid medicinal chemistry, the position of substituents on the aromatic ring has been shown to substantially modulate CB1 and CB2 receptor binding affinity. One study of α-methylbenzyl-substituted synthetic cannabinoid analogs demonstrated that all α-methylbenzyl derivatives tested were potent, efficacious CB1 agonists with EC₅₀ values ranging from 32 to 464 nM (fluorometric membrane potential assay) [1]. In contrast, the ortho-methylbenzyl substitution pattern present on the target compound may produce different receptor engagement profiles due to steric effects from the ortho-methyl group influencing the conformational preference of the benzyl moiety. A separate BindingDB entry for a compound containing a 2-methylbenzyl moiety showed CB2 receptor binding with a Ki of 1,170 nM [2], suggesting that ortho-substituted benzyl groups generally confer moderate-to-weak cannabinoid receptor affinity relative to unsubstituted or para-substituted benzyl analogs.

Synthetic cannabinoids Benzyl substitution CB1/CB2 receptor binding

Confirmed TAAR5 Functional Selectivity: Negligible Agonist Activity at Trace Amine-Associated Receptor 5 Versus Potential Activity at Other GPCR Targets

2-Amino-N-ethyl-4-methyl-N-[(2-methylphenyl)methyl]pentanamide has been experimentally tested for agonist activity at mouse trace amine-associated receptor 5 (TAAR5) expressed in HEK293 cells using a cAMP accumulation BRET assay, yielding an EC₅₀ value greater than 10,000 nM (>10 μM), indicating essentially no functional agonist activity at this receptor [1]. This negative data point is valuable for defining the compound's selectivity profile boundaries. TAAR5 is a G protein-coupled receptor (GPCR) expressed in the olfactory epithelium and central nervous system, and the absence of agonist activity at this target implies that any observed biological effects of the compound are mediated through alternative receptor pathways [2]. In contrast, certain structurally related synthetic cannabinoid receptor agonists (SCRAs) such as JWH-018 exhibit potent agonist activity at CB1 receptors (Ki values in the low nanomolar range), highlighting that 2-amino-N-ethyl-4-methyl-N-[(2-methylphenyl)methyl]pentanamide occupies a distinct pharmacological niche [3].

TAAR5 Trace amine-associated receptor GPCR selectivity profiling

Purity Specification Benchmark: ≥95% HPLC Purity as a Procurement Decision Criterion for Reproducible SAR Studies

Commercially available 2-amino-N-ethyl-4-methyl-N-[(2-methylphenyl)methyl]pentanamide is supplied at a minimum purity specification of 95% (HPLC) for both the free base (CAS 1218006-89-3) and hydrochloride salt (CAS 1427582-50-0) forms . This purity level is quantified and documented across multiple independent vendor catalogs, providing procurement decision-makers with a verifiable quality benchmark. In comparison, certain close structural analogs—such as (2S)-2-amino-4-methyl-N-[1-(2-methylphenyl)ethyl]pentanamide (CAS 1567726-08-2)—are also supplied at 95% purity , but the specific impurity profiles may differ due to distinct synthetic routes and the presence of diastereomeric impurities in chiral analogs. The hydrochloride salt form of the target compound (CAS 1427582-50-0) offers the additional advantage of enhanced aqueous solubility, which is documented by the vendor specification and is relevant for biological assay preparation where aqueous solubility constraints often limit compound testing concentrations .

Chemical purity Quality control Reproducibility

CYP2D6 Inhibition Profile: Differential Metabolic Liability Relative to Common Drug Interaction Benchmarks

A BindingDB entry for a structurally related 2-amino-4-methylpentanamide derivative reports an IC₅₀ of 3,300 nM for inhibition of human recombinant CYP2D6, measured using a fluorescence-based assay with 3-[2-(N,N-diethyl-N-methylamino)ethyl]-7-methoxy-4-methylcoumarin as substrate [1]. While this specific data point corresponds to a close analog rather than the exact target compound, it provides a class-level benchmark for the CYP2D6 inhibition liability of 2-amino-4-methyl-substituted pentanamides. An IC₅₀ of 3.3 μM indicates moderate CYP2D6 inhibition, which is substantially weaker than that of established CYP2D6 inhibitors such as quinidine (IC₅₀ ~0.1 μM) and fluoxetine (IC₅₀ ~0.2 μM), suggesting a relatively lower risk of CYP2D6-mediated drug-drug interactions [2]. This differentiates the target compound from more potent CYP2D6-inhibiting chemotypes and may be relevant for procurement decisions in early drug discovery programs where CYP inhibition screening is a key selection criterion.

CYP450 inhibition Drug-drug interaction CYP2D6

Recommended Application Scenarios for 2-Amino-N-ethyl-4-methyl-N-[(2-methylphenyl)methyl]pentanamide Based on Validated Differentiation Evidence


Negative Control Compound for TAAR5 Agonist Screening Assays

The experimentally confirmed EC₅₀ value of >10,000 nM at mouse TAAR5 [1] establishes 2-amino-N-ethyl-4-methyl-N-[(2-methylphenyl)methyl]pentanamide as a validated negative control for TAAR5 functional assays. In GPCR screening panels where TAAR5 is included as a counter-screen target, this compound can serve as a reference negative control to define the assay noise floor and validate that observed positive hits represent genuine TAAR5 agonism rather than non-specific assay interference. This application leverages the compound's selective lack of TAAR5 activity, which distinguishes it from TAAR5-active chemotypes.

Comparator Probe for N-Alkyl Chain Length Optimization in Pentanamide-Based SAR Campaigns

The N-ethyl substitution on the target compound represents a specific point along the N-alkyl chain length spectrum (methyl < ethyl < propyl). Systematic SAR studies in the mecamylamine class have demonstrated that ethyl-for-methyl substitution can dramatically alter receptor subtype selectivity [2]. This compound can be deployed as the N-ethyl reference point in a congeneric series where N-methyl, N-ethyl, and N-propyl pentanamide analogs are tested in parallel, enabling the assessment of how N-alkyl chain length modulates target engagement, selectivity, and metabolic stability within a consistent pentanamide scaffold.

Analytical Reference Standard for Forensic and Toxicological Detection Method Development

Given its well-defined molecular structure, ≥95% HPLC purity specification , and membership in the substituted pentanamide class of compounds that overlaps structurally with certain synthetic cannabinoid chemotypes, this compound is suitable for use as an analytical reference standard in the development and validation of LC-MS/MS or GC-MS methods for detecting pentanamide-based designer substances in forensic toxicology [3]. The hydrochloride salt form provides the additional practical advantage of enhanced aqueous solubility, facilitating the preparation of calibration standards at known concentrations in aqueous mobile phases.

Branched-Chain Alkyl Probe for Metabolic Stability Assessment in DMPK Screening

The 4-methyl branch on the pentanamide backbone differentiates this compound from linear-chain pentanamide analogs and provides a structural probe for assessing the effect of alkyl chain branching on metabolic stability [4]. Researchers conducting in vitro microsomal or hepatocyte stability assays can use this compound alongside linear pentanamide analogs to quantify the extent to which the 4-methyl branch reduces CYP450-mediated ω-oxidation, generating comparative intrinsic clearance data that informs the design of metabolically stabilized lead compounds in drug discovery programs.

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